AG 30

説明

An antimicrobial peptide with angiogenic properties, AG-30/5C, activates human mast cells through the MAPK and NF-κB pathways.

科学的研究の応用

がん研究

AG 30は、EGFRチロシンキナーゼの有効かつ選択的な阻害剤として同定されています . c-ErbB誘導性自己複製を特異的に阻害し、一次赤芽球におけるSTAT5の活性化を抑制することができる . この特性は、特に細胞増殖と生存を促進するシグナル伝達経路の研究において、がん研究において重要であり、これらの経路はがん細胞でしばしばアップレギュレートされています。

光触媒

This compoundのような銀ベースの化合物は、その光触媒特性について研究されてきました。 研究によると、this compoundと同様の銀成分を持つリン酸銀(Ag3PO4)は、光励起下で強い酸化能力を示し、有機汚染された廃水処理に使用されています . This compound自体は、この用途では直接使用されない可能性がありますが、銀化合物の研究は、潜在的な光触媒用途に関する洞察を提供します。

抗菌用途

銀含有量のthis compoundと関連している可能性のある銀-銅酸化物二金属ナノ粒子の研究では、さまざまな細菌株に対する抗菌活性の向上が示されています . これらの知見は、this compoundが新しい抗菌剤またはコーティングの開発に適用できる可能性があることを示唆しています。

環境修復

This compoundとその類似体は、環境用途、特に環境汚染物質の分解について研究されています。 たとえば、パルスレーザーアブレーションによって調製されたAgナノ粒子とAg / Auナノ複合体は、水処理のための4-ニトロフェノールに対して潜在的な用途を示しています .

神経科学

この化合物は、ドーパミン代謝物との構造的類似性から、神経科学研究での潜在的な用途が示唆されています。 たとえば、関連する化合物である3,4-ジヒドロキシフェニル酢酸は、ドーパミンの代謝物であり、この神経伝達物質の生分解に関与しています . This compoundは、同様の代謝経路または脳におけるドーパミンの影響を研究するために使用できます。

ナノテクノロジー

This compoundの銀成分は、ナノテクノロジーの分野で関連性があります。 キラルマルチチオール保護Ag30ナノクラスターは合成されており、自発的な分解と赤色発光を示し、特定の光学特性を持つキラルナノ構造の作成における潜在的な用途を示しています .

作用機序

Target of Action

Tyrphostin AG30, also known as AG-30, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. In addition, AG30 has been found to inhibit the Mycobacterium tuberculosis Pup Proteasome System , a unique system in Mtb and related bacterial genera .

Mode of Action

AG30 selectively inhibits self-renewal induction by c-ErbB , a member of the EGFR family . It is also able to inhibit the activation of STAT5 by c-ErbB in primary erythroblasts . In the context of Mtb, AG30 inhibits the depupylation actions of Dop , the Mtb depupylating protease .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by AG30 affects the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, and differentiation . By inhibiting the activation of STAT5, AG30 disrupts the JAK-STAT signaling pathway , which is involved in cell growth, survival, and differentiation . In the case of Mtb, AG30 affects the Pup-Proteasome System , a key player in protein degradation .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso .

Result of Action

The inhibition of EGFR tyrosine kinase and the disruption of the JAK-STAT signaling pathway by AG30 can lead to the suppression of cell proliferation and survival . In the context of Mtb, the inhibition of the Pup-Proteasome System could potentially lead to the accumulation of unwanted proteins, disrupting the normal functioning of the bacteria .

生化学分析

Biochemical Properties

Tyrphostin AG30 selectively inhibits self-renewal induction by c-ErbB, and is able to inhibit activation of STAT5 by c-ErbB in primary erythroblasts . This suggests that Tyrphostin AG30 interacts with enzymes such as c-ErbB and proteins like STAT5, altering their activities and influencing biochemical reactions.

Cellular Effects

Tyrphostin AG30 has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of rat smooth muscle cells stimulated by PDGF-BB or FCS . This indicates that Tyrphostin AG30 influences cell function, including impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Tyrphostin AG30 involves its interaction with biomolecules and its influence on gene expression. For example, it has been found to inhibit the depupylation actions of Dop on native substrate, FabD-Pup . This suggests that Tyrphostin AG30 exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, Tyrphostin AG30 has shown changes in its effects over time. For instance, it has been found that Tyrphostin AG30, delivered from polymeric matrices, ensured a prolonged drug residence at the angioplasty site after single intraluminal application . This indicates that Tyrphostin AG30 has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Tyrphostin AG30 is involved in various metabolic pathways. For instance, it has been found to inhibit the pupylation activity of PafA, the sole Pup ligase in Mycobacterium tuberculosis . This suggests that Tyrphostin AG30 interacts with enzymes such as PafA and influences metabolic flux or metabolite levels.

特性

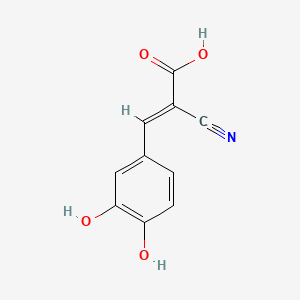

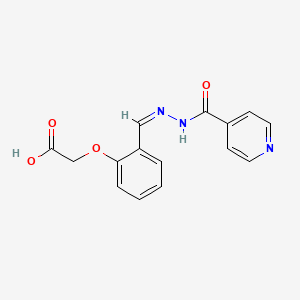

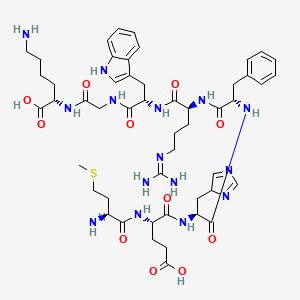

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMWBHLWSMKFSM-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-79-0 | |

| Record name | AG 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AG-30/5C in mast cells?

A: AG-30/5C has been identified as a G protein-biased agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) in mast cells. [] This means it preferentially activates G protein signaling pathways over β-arrestin pathways. []

Q2: Does AG-30/5C affect the expression of MRGPRX2 on the cell surface?

A: Unlike compound 48/80, AG-30/5C pretreatment does not affect cell surface MRGPRX2 expression or subsequent mast cell degranulation in response to either compound 48/80 or AG-30/5C. []

Q3: What downstream signaling pathways are involved in AG-30/5C-mediated mast cell activation?

A: AG-30/5C activates mast cells through a pertussis toxin-sensitive G protein pathway, suggesting the involvement of Gi/o proteins. [] This activation leads to the stimulation of phospholipase C, ultimately resulting in the activation of MAPK and NF-κB signaling pathways. []

Q4: What is the effect of AG-30/5C on mast cell function?

A: AG-30/5C induces degranulation and production of lipid mediators (e.g., leukotriene C4, prostaglandin D2, and E2) in human mast cells. [] It also promotes mast cell chemotaxis and the production of various cytokines and chemokines, including GM-CSF, TNF-α, IL-8, MCP-1, MCP-3, MIP-1α, and MIP-1β. []

Q5: What is the significance of AG-30/5C's angiogenic properties?

A: In addition to its effects on mast cells, AG-30/5C exhibits angiogenic properties by promoting the growth and tube formation of vascular endothelial cells. [] This activity suggests potential therapeutic applications for ischemic diseases. []

Q6: How does AG-30/5C promote angiogenesis?

A: AG-30/5C enhances neovascularization and upregulates the expression of angiogenesis-related cytokines and growth factors in human aortic endothelial cells. []

Q7: Does AG-30/5C possess any antimicrobial activity?

A: AG-30/5C displays antimicrobial activity against a range of bacteria, likely due to its α-helical structure with hydrophobic and positively charged amino acids, enabling interaction with bacterial membranes. []

Q8: What is the molecular formula and weight of AG-30/5C?

A8: AG-30/5C, also known as (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid, has the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol.

Q9: Is there any spectroscopic data available for AG-30/5C?

A9: The provided research papers do not include detailed spectroscopic data for AG-30/5C. Further investigation into databases or literature focusing on its structural characterization would be required.

Q10: What are the potential therapeutic applications of AG-30/5C?

A10: AG-30/5C's unique properties as a G protein-biased agonist for MRGPRX2, combined with its angiogenic and antimicrobial activities, make it a promising candidate for further research in various therapeutic areas, including:

- Wound healing: Its ability to activate mast cells, promote angiogenesis, and exhibit antimicrobial activity could be beneficial in wound healing processes. []

- Ischemic diseases: The angiogenic properties of AG-30/5C suggest potential for treating conditions characterized by insufficient blood supply, such as peripheral artery disease. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)